N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a tetrahydropyran ring, a phenyl group, and a carboxamide functional group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-methoxy-2-methylbutylamine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-methoxy-2-methylbutyl)pentanamide
- 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide
Uniqueness
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the tetrahydropyran ring and phenyl group provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(21,8-11-22-2)14-19-16(20)18(9-12-23-13-10-18)15-6-4-3-5-7-15/h3-7,21H,8-14H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHPQHGWUQHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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